molecular formula C6H4BrClFN B14128946 2-Bromo-6-chloro-5-fluoroaniline

2-Bromo-6-chloro-5-fluoroaniline

Cat. No.: B14128946
M. Wt: 224.46 g/mol
InChI Key: DENPRDHJRLXLKD-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-5-fluoroaniline is an aromatic amine compound with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-6-chloro-5-fluoroaniline typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial Production Methods

For industrial production, the process is optimized to reduce waste and energy consumption. The desulfonation step, for example, uses anisole as a solvent to lower the reaction temperature from 200°C to 50-60°C, making the process more energy-efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-5-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-chloro-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-5-fluoroaniline involves its interaction with various molecular targets. The presence of halogens can influence its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and the chemical environment in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-fluoroaniline
  • 2-Bromo-5-fluoroaniline
  • 2-Chloro-5-fluoroaniline

Uniqueness

2-Bromo-6-chloro-5-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

6-bromo-2-chloro-3-fluoroaniline

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2

InChI Key

DENPRDHJRLXLKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)N)Br

Origin of Product

United States

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